molecular formula C18H28N4O7 B1589748 Deoxypyridinoline CAS No. 83462-55-9

Deoxypyridinoline

Cat. No. B1589748
CAS RN: 83462-55-9
M. Wt: 412.4 g/mol
InChI Key: ZAHDXEIQWWLQQL-IHRRRGAJSA-N
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Description

Deoxypyridinoline, also known as D-Pyrilinks, Pyrilinks-D, or deoxyPYD, is one of two pyridinium cross-links that provide structural stiffness to type I collagen found in bones . It is excreted unmetabolized in urine and is a specific marker of bone resorption and osteoclastic activity .


Synthesis Analysis

A convergent synthesis of deoxypyridinoline has been described which involves the assembly of a suitably polysubstituted 3-hydroxypyridinium ring starting with fully protected L-lysine and L-glutamic acid .


Molecular Structure Analysis

The systematic IUPAC name for Deoxypyridinoline is (2R)-6-{3-[(3S)-3-Amino-3-carboxypropyl]-4-[(2S)-2-amino-3-carboxyethyl]-5-hydroxypyridin-1-ium-1-yl}hexanoate . Its chemical formula is C18H28N4O7 and it has a molar mass of 412.43752 g mol −1 .


Chemical Reactions Analysis

Deoxypyridinoline is measured in urine tests and is used along with other bone markers such as alkaline phosphatase, osteocalcin, and N-terminal telopeptide to diagnose bone diseases . Certain studies have attempted to generate a standardization of Deoxypyridinoline via an individual molar absorptivity value at acid and neutrality pH .

Scientific Research Applications

Biomarkers for Bone Resorption

Deoxypyridinoline (DPD) serves as a specific marker for bone resorption. Its presence in urine correlates with bone turnover, making it a reliable indicator of metabolic bone diseases. This application is significant in conditions like osteoporosis, primary hyperparathyroidism, Paget's disease of bone, and metastatic bone disease (Seibel, Robins, & Bilezikian, 1992).

Understanding Collagen Degradation

DPD is a crosslink of collagen molecules found in bone. Its measurement in patients with breast cancer, especially those with bone metastases, reveals insights into the rate of bone loss and the response to treatment in bone metastases (Nguyen-Pamart, Bonneterre, & Hecquet, 1995).

Indicating Bone Metabolism in Specific Populations

DPD's role extends to understanding bone metabolism in specific groups, such as malnourished children and postmenopausal women. Its urinary excretion rate can be used to assess skeletal turnover and subsequent growth rate in malnourished children (Branca, Ferro-Luzzi, Robins, & Golden, 1992). In postmenopausal women, hormone replacement therapy significantly impacts the urinary excretion of DPD, reflecting changes in bone matrix degradation (Uebelhart et al., 1991).

Technological Advancements in Measurement

The development of advanced analytical methods, such as immunoassays and liquid chromatography, has facilitated the measurement of DPD in urine. These methods provide a rapid, sensitive, and accurate means to quantify DPD, which is crucial for clinical and research applications (Calabresi et al., 1994).

Safety And Hazards

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Deoxypyridinoline . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O7/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHDXEIQWWLQQL-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=[N+]1CCCCC(C(=O)[O-])N)O)CC(C(=O)O)N)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)[O-])N)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316336
Record name Deoxypyridinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxypyridinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Deoxypyridinoline

CAS RN

83462-55-9
Record name Deoxypyridinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83462-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxypyridinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXYPYRIDINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXI9WV7IP9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Deoxypyridinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16,600
Citations
M Adamczyk, DD Johnson, RE Reddy - Tetrahedron, 1999 - Elsevier
An efficient chiral synthesis of (S,S)-(−)-3g, a key intermediate for the preparation of collagen cross-links pyridinoline (Pyd, 1) and deoxypyridinoline (Dpd, 2) was achieved from (4S)-5-(…
Number of citations: 60 www.sciencedirect.com
SP Robins, A Duncan, N Wilson, BJ Evans - Clinical chemistry, 1996 - academic.oup.com
… The collagen crosslinks, pyridinoline and deoxypyridinoline, … In this study, pyridinoline and deoxypyridinoline have been … The corresponding values for deoxypyridinoline at acid and …
Number of citations: 124 academic.oup.com
SI Takeuchi, K Arai, H Saitoh, KI Yoshida, M Miura - The Journal of urology, 1996 - Elsevier
… deoxypyridinoline … deoxypyridinoline measurements in cancer patients have been reported.7, 19, 20, 21 To our knowledge the relationship of urinary pyridinoline and deoxypyridinoline …
Number of citations: 78 www.sciencedirect.com
M Takahashi, H Hoshino, K Kushida, T Inoue - Analytical biochemistry, 1995 - Elsevier
Pyridinoline (Pyr) and deoxypyridinoline (Dpyr) are mature crosslinks which maintain the structure of the collagen fibril. Pentosidine (Pen) is a senescent crosslink and one of the …
Number of citations: 85 www.sciencedirect.com
M Takahashi, K Kushida, H Hoshino… - Annals of the …, 1996 - ard.bmj.com
OBJECTIVE: To assess the usefulness of pyridinoline (Pyr) and deoxypyridinoline (Dpyr), intermolecular crosslinks of collagen, as markers in the evaluation of arthritis, by studying their …
Number of citations: 48 ard.bmj.com
S Fujimoto, T Kubo, H Tanaka, M Miura… - The Journal of Clinical …, 1995 - academic.oup.com
To assess the bone growth status in healthy children, urinary pyridinoline (PYR) and deoxypyridinoline (DPYR) levels, which are specific bone resorption markers, were studied in 192 …
Number of citations: 130 academic.oup.com
NJ Shaw, J Dutton, WD Fraser… - Clinical …, 1995 - Wiley Online Library
OBJECTIVE There are few data on urinary markers of collagen breakdown In children. We have determined a normal range for urinary pyridinoline and deoxypyridinoline In children, …
Number of citations: 46 onlinelibrary.wiley.com
H Hoshino, M Takahashi, K Kushida, T Ohishi… - Atherosclerosis, 1995 - Elsevier
… In this study, we quantitated the crosslinks, pyridinoline, deoxypyridinoline and pentosidine, in … of deoxypyridinoline/collagen showed a decrease and the amount of deoxypyridinoline/…
Number of citations: 35 www.sciencedirect.com
HW Vesper, C Audain, A Woolfitt, M Ospina, J Barr… - Analytical …, 2003 - Elsevier
The pyridinium cross-links pyridinoline (PYD) and deoxypyridinoline (DPD) are established markers of bone resorption measured in blood and urine and are used to investigate bone …
Number of citations: 28 www.sciencedirect.com
R Naffa, S Watanabe, W Zhang… - Journal of separation …, 2019 - Wiley Online Library
… and 0.118 ± 0.052 μM for deoxypyridinoline. The limit of … for deoxypyridinoline. The method was validated by the detection and quantitation of both pyridinoline and deoxypyridinoline in …

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